3-(3-Chloro-1-benzothiophen-2-yl)prop-2-enoic acid
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Overview
Description
“3-(3-Chloro-1-benzothiophen-2-yl)prop-2-enoic acid” is a chemical compound with the CAS Number 2112766-33-1 . It has a molecular weight of 238.69 . The IUPAC name for this compound is (2E)-3-(3-chloro-1-benzothien-2-yl)-2-propenoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H7ClO2S/c12-11-7-3-1-2-4-8(7)15-9(11)5-6-10(13)14/h1-6H,(H,13,14)/b6-5+ . This code provides a specific representation of the molecule’s structure.Scientific Research Applications
Synthesis and Polymer Applications
The compound's relevance is highlighted in research exploring its potential in synthesizing novel polymers. For instance, the study by Mayershofer, Nuyken, and Buchmeiser (2006) demonstrates its application in the synthesis of ruthenium-based mono-, bi-, and trinuclear metathesis catalysts. These catalysts were utilized for the cyclopolymerization of 1,6-heptadiynes, showcasing the compound's role in creating complex polymer structures with potential applications in materials science (Mayershofer, Nuyken, & Buchmeiser, 2006).
Antimicrobial Activity
Another significant application is in the field of medicinal chemistry, where derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. Naganagowda and Petsom (2011) synthesized a series of derivatives, demonstrating the compound's utility in generating potentially bioactive molecules. This research opens avenues for the development of new antimicrobial agents, highlighting the compound's versatility and potential in drug discovery (Naganagowda & Petsom, 2011).
Organic Synthesis
Furthermore, the compound serves as a precursor in organic synthesis, offering pathways to synthesize complex organic structures. For example, Nowacki and Wojciechowski (2017) reported on the synthesis of [1]Benzothieno[2,3-b]quinolines via a transition-metal-free annulation process. This study underscores the compound's utility in organic synthesis, contributing to the advancement of synthetic methodologies (Nowacki & Wojciechowski, 2017).
Environmental Applications
Additionally, the compound's derivatives have been explored for environmental applications. For instance, research on the photodecomposition of chlorobenzoic acids, including derivatives of the compound , suggests potential uses in environmental remediation and pollution control. The study by Crosby and Leitis (1969) on the UV irradiation of chlorobenzoic acids demonstrates the transformative potential of such compounds in treating water pollutants, further illustrating the broad applicability of this chemical in environmental science (Crosby & Leitis, 1969).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
(E)-3-(3-chloro-1-benzothiophen-2-yl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO2S/c12-11-7-3-1-2-4-8(7)15-9(11)5-6-10(13)14/h1-6H,(H,13,14)/b6-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJLYCHHRWGBDAH-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C=CC(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=C(S2)/C=C/C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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